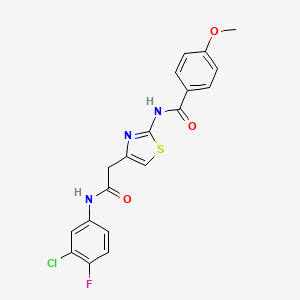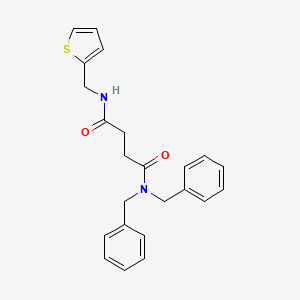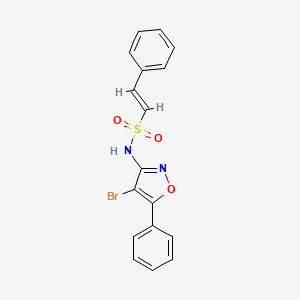
(E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide compound works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of these kinases, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
The (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain kinases, which can prevent the growth and proliferation of cancer cells and reduce inflammation in the body. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide in lab experiments is its ability to inhibit the activity of certain kinases, which can be useful in studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is that it can be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide. One area of research is the development of new derivatives of this compound with improved properties and reduced toxicity. Another area of research is the study of the mechanism of action of this compound in more detail, which can lead to the development of new drugs and therapies for various diseases. Additionally, this compound can be studied for its potential use in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide involves the reaction of 4-bromo-5-phenyl-1,2-oxazole-3-amine and 2-phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
The (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide compound has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and other diseases. In agriculture, it has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, it has been studied for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
(E)-N-(4-bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c18-15-16(14-9-5-2-6-10-14)23-19-17(15)20-24(21,22)12-11-13-7-3-1-4-8-13/h1-12H,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLNKPFZQFDMEM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NOC(=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NOC(=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

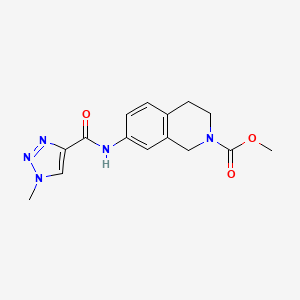
![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2763855.png)
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2763856.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2763857.png)
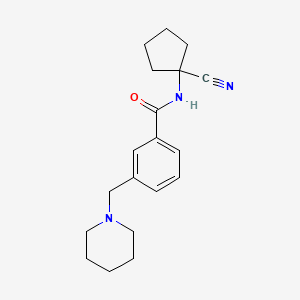
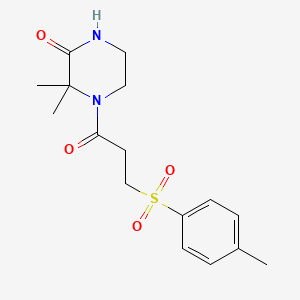
![N-(4-acetylphenyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2763861.png)
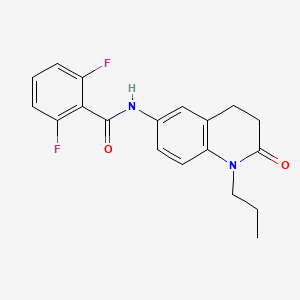

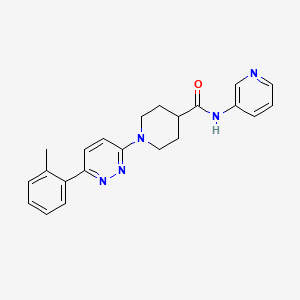
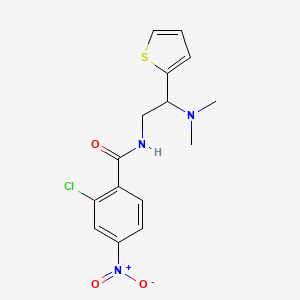
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2763874.png)
